1-Piperidinepropionic acid, alpha,alpha'-(((piperidinomethyl)imino)dicarbonyl)bis(alpha-ethyl-, diethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a solvent-free, light-cure adhesive designed for various applications, including tacking, bonding, encapsulating, coating, and sealing . This compound is known for its rapid curing properties when exposed to ultraviolet light, making it highly efficient for industrial use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sch 3751 involves the polymerization of acrylic esters. The process typically includes the following steps:

Monomer Preparation: Acrylic acid or its derivatives are prepared as the primary monomers.

Polymerization: The monomers undergo free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.

Modification: The resulting polymer is then modified with specific functional groups to enhance its adhesive properties.

Industrial Production Methods

In industrial settings, Sch 3751 is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality. The process involves:

Mixing: The monomers and initiators are mixed in a reactor.

Polymerization: The mixture is heated to initiate the polymerization reaction.

Modification: Post-polymerization, the polymer is modified with additional functional groups.

Purification: The final product is purified to remove any unreacted monomers or by-products.

Análisis De Reacciones Químicas

Types of Reactions

Sch 3751 undergoes several types of chemical reactions, including:

Polymerization: The primary reaction involved in its synthesis.

Cross-linking: Upon exposure to ultraviolet light, the polymer chains cross-link, forming a solid adhesive layer.

Degradation: Under extreme conditions, the polymer can degrade, breaking down into smaller molecules.

Common Reagents and Conditions

Initiators: Benzoyl peroxide, azobisisobutyronitrile.

Solvents: Typically solvent-free, but in some cases, solvents like acetone may be used during the modification stage.

Conditions: Polymerization is usually carried out at elevated temperatures (60-80°C), while cross-linking occurs under ultraviolet light exposure.

Major Products Formed

The major product formed from these reactions is a solid, transparent adhesive layer with high tensile strength and excellent bonding properties.

Aplicaciones Científicas De Investigación

Sch 3751 has a wide range of applications in scientific research, including:

Chemistry: Used as a bonding agent in various chemical experiments and industrial processes.

Biology: Employed in the encapsulation of biological samples for microscopy and other analytical techniques.

Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and strong adhesive properties.

Industry: Widely used in the automotive, aerospace, and electronics industries for bonding and sealing components.

Mecanismo De Acción

The mechanism of action of Sch 3751 involves the formation of strong covalent bonds between the adhesive and the substrate. Upon exposure to ultraviolet light, the polymer chains cross-link, creating a solid adhesive layer. This cross-linking process enhances the mechanical strength and durability of the adhesive. The molecular targets include the functional groups on the substrate surface, which interact with the adhesive to form strong bonds.

Comparación Con Compuestos Similares

Similar Compounds

Henkel Loctite AA 3751: A similar light-cure adhesive with modified acrylic ester composition.

Henkel Loctite AA 3751 LiteTak: Another variant with slightly different curing properties.

Tripoli Buffing Compound: Used for similar applications but differs in chemical composition and curing mechanism.

Uniqueness

Sch 3751 stands out due to its rapid curing time, solvent-free composition, and high tensile strength. Unlike other adhesives, it cures in seconds when exposed to ultraviolet light, making it highly efficient for industrial applications. Its modified acrylic ester composition provides excellent bonding properties and chemical resistance, making it suitable for a wide range of applications.

Propiedades

Número CAS |

96582-94-4 |

|---|---|

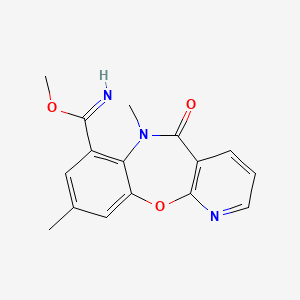

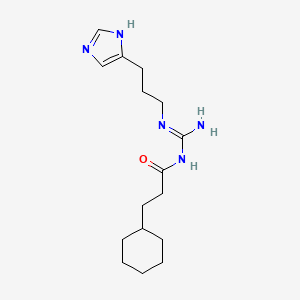

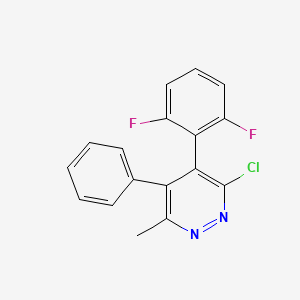

Fórmula molecular |

C24H41N3O4 |

Peso molecular |

435.6 g/mol |

Nombre IUPAC |

ethyl 3-[5-ethyl-7,11-dimethyl-8,10-dioxo-9-(piperidin-1-ylmethyl)-1,9-diazaspiro[5.5]undecan-1-yl]propanoate |

InChI |

InChI=1S/C24H41N3O4/c1-5-20-11-10-15-26(16-12-21(28)31-6-2)24(20)18(3)22(29)27(23(30)19(24)4)17-25-13-8-7-9-14-25/h18-20H,5-17H2,1-4H3 |

Clave InChI |

FVIHUPDHGKGYEQ-UHFFFAOYSA-N |

SMILES canónico |

CCC1CCCN(C12C(C(=O)N(C(=O)C2C)CN3CCCCC3)C)CCC(=O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)